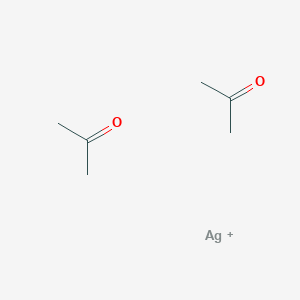

silver;propan-2-one

説明

Structure

3D Structure of Parent

特性

CAS番号 |

128904-00-7 |

|---|---|

分子式 |

C6H12AgO2+ |

分子量 |

224.03 g/mol |

IUPAC名 |

silver;propan-2-one |

InChI |

InChI=1S/2C3H6O.Ag/c2*1-3(2)4;/h2*1-2H3;/q;;+1 |

InChIキー |

HAHJBAXTYXRARQ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C.CC(=O)C.[Ag+] |

製品の起源 |

United States |

Structural Elucidation and Coordination Architectures of Silver I Propan 2 One Systems

Crystallographic Analysis of Silver(I)-Propan-2-one Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on coordination geometries, bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comyoutube.com

Single-crystal X-ray diffraction analysis has been instrumental in characterizing a vast number of silver(I) complexes, many of which are crystallized from acetone-containing solutions. mdpi.commdpi.comresearchgate.netmaynoothuniversity.ie In some of these structures, the acetone (B3395972) molecule is found to be directly coordinated to the silver(I) center through its carbonyl oxygen atom. DFT calculations have predicted the Ag⁺-O bond distance in the gas-phase Ag⁺-(acetone) complex to be 2.245 Å. harvardapparatus.com

In other cases, acetone is incorporated into the crystal lattice as a solvent molecule without direct coordination to the metal. For example, in the complex Ag₂(L)(NO₃)₂₂ (where L is a bis(cyanobenzyl)bipiperidine ligand), two acetone molecules are included in the crystal lattice. acs.org Similarly, the crystallization of Ag(pz₂Bn) from acetone yields a cyclic bimetallic species, [Ag(pz₂Bn)]₂(BF₄)₂·(CH₃)₂CO, where acetone is present as a non-coordinating lattice solvent. marquette.edu The coordination geometry around the silver(I) ion in these complexes is highly variable, ranging from linear two-coordinate to trigonal, tetrahedral, and higher coordination numbers, depending on the nature of the primary ligands and the counter-ions. psu.edu

| Complex | Key Structural Features | Ag-O(acetone) Distance (Å) | Coordination Geometry of Ag(I) | Citations |

| Ag⁺-(Acetone) | Gas-phase complex | 2.245 (Calculated) | - | harvardapparatus.com |

| [Ag₂(L)(CF₃SO₃)₂(C₃H₆O)₂]ₙ | 2D Coordination Polymer with lattice acetone. | Not directly coordinated | - | acs.org |

| {[Ag₂(L)₂]·(BF₄)·2(C₃H₆O)}ₙ | 1D Coordination Polymer with lattice acetone. | Not directly coordinated | - | acs.org |

| [Ag(pz₂Bn)]₂(BF₄)₂·(CH₃)₂CO | Cyclic bimetallic cation with lattice acetone. | Not directly coordinated | T-shaped | marquette.edu |

The choice of crystallization solvent, including acetone, can play a crucial role in directing the self-assembly of silver(I) complexes in the solid state, leading to the formation of diverse supramolecular architectures and coordination polymers. psu.eduacs.org The lability of the silver(I) coordination sphere and its propensity to engage in various non-covalent interactions are key factors in this process.

A striking example of solvent influence is seen in the crystallization of the Ag(pz₂Bn) complex. When crystallized from acetonitrile (B52724), it forms a coordination polymer, but crystallization from acetone leads to the formation of discrete cyclic bimetallic cations. marquette.eduacs.org This demonstrates that weakly coordinating solvents like acetone can template different solid-state structures compared to more strongly coordinating ones. In another instance, two different one-dimensional coordination polymers of Ag(pzBnpz*) were formed in the same flask during crystallization from an acetone/ether mixture, where the inclusion or exclusion of the solvent molecule dictated the differences in the secondary coordination sphere of the silver(I) ion. marquette.eduacs.org These assemblies are often stabilized by a network of non-covalent interactions, including Ag-π, C-H···F, and sometimes weak Ag···O interactions with lattice solvent molecules. acs.org

Single-Crystal X-ray Diffraction for Coordination Geometry and Bonding

Coordination Modes of Propan-2-one and Its Derivatives to Silver(I) Centers

The interaction between silver(I) ions and propan-2-one (acetone) or its derivatives is multifaceted, ranging from weak, non-covalent associations to direct coordinate bonds and the formation of more complex ligand systems. The nature of these interactions is governed by factors such as the electronic properties of the silver(I) center, the steric environment, and the presence of competing ligands or counter-ions. rsc.orgafricaresearchconnects.com

In many silver(I) coordination compounds, propan-2-one is utilized as a solvent for synthesis and crystallization. nih.govmarquette.edu In the resulting crystal lattices, acetone molecules can be incorporated as non-coordinating solvent molecules that occupy voids within the structure. iucr.org The interactions between these enclathrated acetone molecules and the silver(I) centers are typically weak and can be characterized as Van der Waals forces. wikibooks.orgacs.org

Van der Waals interactions are transient, non-specific attractions arising from temporary fluctuations in electron density around atoms and molecules. wikibooks.org These forces are considerably weaker than direct covalent or ionic bonds, with energies typically in the range of 2 to 4 kJ/mol per atom pair. wikibooks.org In the context of silver(I)-propan-2-one systems, such interactions are evidenced by relatively long distances between the silver ion and the atoms of the acetone molecule, exceeding typical coordination bond lengths.

For instance, in the crystal structure of the complex Ag(pzBnpz*)·acetone, the acetone molecule is described as being very weakly associated with the silver(I) center, representing a secondary interaction. marquette.edu Similarly, the crystal structure of bis(1,3-benzothiazol-2-amine-κN³)silver(I) nitrate (B79036) acetone solvate shows acetone molecules occupying voids, where they are disordered and exhibit high mobility, indicative of weak packing forces rather than direct coordination. iucr.org These weak associations are often characterized by Ag···O distances that are near the sum of the van der Waals radii.

Table 1: Examples of Weak Interactions in Silver(I) Crystal Lattices Involving Acetone

| Complex | Interaction Type | Observation | Reference |

|---|---|---|---|

| Ag(pzBnpz*)·acetone | Secondary Sphere Interaction | Acetone is described as "very weakly associated with silver". The presence of the solvent molecule in the crystal lattice influences the secondary coordination sphere and noncovalent interactions. | marquette.edu |

| [Ag(C₇H₆N₂S)₂]NO₃·C₃H₆O | Solvent of Crystallization | Acetone molecules occupy voids created by inefficient crystal packing and are noted to be highly disordered, suggesting weak interactions with the primary coordination complex. | iucr.org |

While acetone is often considered a weakly coordinating solvent, direct coordination of a carbonyl group to Ag(I) has been observed, particularly when stronger-binding ligands are absent. rsc.orgnih.gov For example, in certain multinuclear silver complexes, carbonyl groups from other ligands or solvents like ethyl acetate (B1210297) can coordinate to silver centers. rsc.orgd-nb.info This direct coordination results in a shortening of the Ag···O distance compared to that expected for a simple van der Waals contact.

Acetone can serve as a precursor for the synthesis of more complex ligands, such as Schiff bases (imines), which exhibit robust coordination chemistry with silver(I). The reaction of acetone with primary amines yields ketimines, which contain the C=N functional group. The nitrogen atom of the imine is a strong donor site for silver(I).

A notable example involves the in-situ synthesis of a reactive acetone imine (2-iminopropane) from acetone and ammonia (B1221849), which is subsequently stabilized through coordination in a dinuclear platinum-silver complex. acs.orgresearchgate.net In this unique structure, the acetone imine molecule is stabilized by its interaction with the silver atom, demonstrating a clear case of an acetone derivative acting as a ligand. researchgate.net

Furthermore, derivatives of acetylacetone (B45752), a close relative of acetone, readily form Schiff base ligands that coordinate with silver(I) in various modes. These N,N'-bis(acetylacetone)alkanediimine ligands can bind to silver(I) through their terminal oxygen atoms or, more unusually, through the deprotonated central γ-carbon atom of the acetylacetone moiety. researchgate.netuq.edu.au These complexes highlight the versatility of ligands derived from simple carbonyl compounds in constructing sophisticated coordination polymers and discrete multinuclear species. uq.edu.au

Table 2: Examples of Silver(I) Complexes with Acetone and Acetylacetone-Derived Ligands

| Ligand Type | Complex Example | Coordination Mode | Reference |

|---|---|---|---|

| Acetone Imine | Dinuclear Platinum-Silver Complex | A reactive acetone imine, formed in situ, is stabilized by coordination to a silver(I) center. | acs.orgresearchgate.net |

| Acetylacetone-Imine | [Ag₂(L¹)(L²)(NO₃)₂]n | Ligands bridge two Ag(I) ions via terminal oxygen and γ-carbon atoms, forming an 8-membered ring. | uq.edu.au |

| Acetylacetone-Imine | {[Ag₃(L¹)₃(μ₃-O,O,O-NO₃)(H₂O)₃]₂-(NO₃)}(NO₃)₃·8.5H₂O | Two γ-carbon centers of the ligand are η¹-bound to a single Ag(I) center in a bidentate fashion. | uq.edu.au |

| Phenoxy-Ketimine Schiff Base | [Ag(HL)(PPh₃)₂]PF₆ | N,O-bidentate phenoxy-ketimine ligands coordinate to Ag(I), stabilized by phosphane co-ligands. | mdpi.com |

Direct σ- and π-Coordination of the Carbonyl Group to Silver(I)

Intra- and Intermolecular Argentophilic Interactions within Silver(I)-Propan-2-one Frameworks

A defining feature of silver(I) coordination chemistry is the existence of argentophilic interactions, which are weak, attractive forces between two or more closed-shell Ag(I) centers. nih.gov These interactions, with energies comparable to strong hydrogen bonds, occur at distances shorter than the sum of the van der Waals radii of silver (approximately 3.44 Å) and play a crucial role in determining the supramolecular architecture of silver complexes. marquette.edunih.gov

The formation of these silver-silver contacts is prevalent in frameworks crystallized from various solvents, including acetone. The choice of solvent can influence the resulting structure and the presence of argentophilic bonds. marquette.edu For example, crystallization of Ag(pz2Bn) from acetone promotes the formation of cyclic bimetallic cations, whereas using acetonitrile leads to coordination polymers. marquette.edu

Argentophilic interactions can be either intramolecular, occurring within a single multinuclear complex, or intermolecular, linking separate complexes into extended chains, layers, or 3D networks. acs.org In the complex Ag(pz2naphth)·2CH3CN, a rigid ligand enforces a short intramolecular Ag···Ag contact of 3.19 Å. marquette.edu In contrast, dinuclear silver complexes with bisphosphine ligands exhibit intramolecular Ag···Ag distances that are highly sensitive to the coordination of other ligands; the distance can be as short as 2.981 Å in a two-coordinate complex and elongates to 3.520 Å upon coordination of two additional pyrazole (B372694) ligands. mdpi.com

In many cases, these interactions are unsupported by bridging ligands and represent the closest contacts between adjacent silver-containing units. mdpi.com The self-assembly of cationic silver complexes [Ag(HacacPyen)₂]⁺, for instance, leads to pairs of cations linked by argentophilic interactions with Ag···Ag distances of 3.21 Å to 3.31 Å. mdpi.com These interactions are a powerful tool in crystal engineering, directing the assembly of specific solid-state structures with potentially novel photophysical properties. nih.govnsf.govsemanticscholar.org

Table 3: Representative Argentophilic Ag···Ag Distances in Silver(I) Complexes

| Complex/Framework | Ag···Ag Distance (Å) | Interaction Type | Note | Reference |

|---|---|---|---|---|

| [Ag(dcypm)]₂(NO₃)₂ | 2.981 | Intramolecular | Observed in an eight-membered cyclic core. | mdpi.com |

| Ag(pz2naphth)·2CH₃CN | 3.19 | Intramolecular | A rigid ligand enforces the short Ag···Ag contact. | marquette.edu |

| [Ag(HacacPyen)₂]PF₆ (1) | 3.21 | Intermolecular | Unsupported interaction between complex cations. | mdpi.com |

| [Ag(dppm)]₂(Me₂PzH)(NO₃)₂ (2a) | 3.218 | Intramolecular | Distance elongated due to pyrazole coordination. | mdpi.com |

| [Ag(HacacPyen)₂]BF₄ (2) | 3.26 - 3.31 | Intermolecular | Unsupported interactions linking pairs of cations. | mdpi.com |

Theoretical and Computational Investigations of Silver I Propan 2 One Interactions

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of the bond between the Ag⁺ ion and the acetone (B3395972) molecule. These studies typically model the interaction in the gas phase to isolate the intrinsic properties of the complex from solvent effects.

Density Functional Theory (DFT) is a widely used computational method to determine the equilibrium structures and binding energies of molecular complexes. harvardapparatus.comresearchgate.net For the silver(I)-propan-2-one system, calculations focus on the interaction between the silver cation and the oxygen atom of the carbonyl group in acetone.

DFT optimizations consistently show that the Ag⁺ ion coordinates directly to the oxygen atom of the acetone molecule. sci-culture.com The geometry of the resulting [Ag(CH₃)₂CO]⁺ complex is characterized by a bent C=O-Ag bond angle. sci-culture.com The interaction with the silver ion leads to minor changes in the geometry of the acetone molecule itself, primarily a slight elongation of the C=O bond, which reflects the electronic perturbation caused by the cation.

The binding energy between Ag⁺ and acetone is a key indicator of the interaction strength. DFT calculations, particularly using hybrid functionals like B3LYP with a Double-Zeta Valence Polarization (DZVP) basis set, have been shown to provide results in good agreement with experimental data obtained from methods like threshold collision-induced dissociation (CID). harvardapparatus.com The calculated binding enthalpy is significant, highlighting a strong electrostatic interaction. harvardapparatus.com

| Parameter | Calculated Value | Experimental Value | Methodology |

|---|---|---|---|

| Binding Enthalpy (0 K) | 36.2 kcal/mol | 38.0 ± 1.4 kcal/mol | B3LYP/DZVP |

| Ag-O Bond Distance | ~2.2 Å | N/A | Typical DFT Result |

| C=O-Ag Bond Angle | ~120-130° | N/A | Typical DFT Result sci-culture.com |

This interactive table summarizes key geometric and energetic parameters obtained from DFT calculations and their comparison with experimental data where available. harvardapparatus.comsci-culture.com

To further elucidate the nature of the Ag-O bond, more advanced analysis methods such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (AIM) are employed. acs.orgahievran.edu.trwikipedia.org

Natural Bond Orbital (NBO) Analysis: NBO analysis recasts the complex molecular wavefunction into a picture of localized bonds and lone pairs, which aligns with intuitive chemical concepts. uni-muenchen.de This method is particularly useful for quantifying donor-acceptor interactions. uba.arnumberanalytics.com In the [Ag(propan-2-one)]⁺ complex, the primary interaction is the donation of electron density from a lone pair orbital (n) on the acetone oxygen atom to a vacant, low-lying orbital on the Ag⁺ ion (typically the 5s orbital). nih.gov The energetic stabilization from this charge-transfer interaction can be estimated using second-order perturbation theory within the NBO framework. wisc.edumdpi.com This interaction is the dominant contributor to the formation and stability of the complex.

| Donor NBO | Acceptor NBO | Interaction Type | Second-Order Stabilization Energy (E(2)) |

|---|---|---|---|

| Oxygen Lone Pair (nO) | Vacant s-orbital of Ag⁺ (LPAg) | n → LP | Significant (>10 kcal/mol) |

This table illustrates the key orbital interaction identified by NBO analysis.

Atoms-in-Molecule (AIM) Analysis: The AIM theory, developed by Richard Bader, characterizes chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net By locating a bond critical point (BCP) between the Ag and O atoms, the nature of the interaction can be classified. nih.gov Key descriptors at the BCP are the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). For the Ag-O interaction, the electron density is relatively low, and the Laplacian is positive (∇²ρ(r) > 0). This signature is characteristic of a closed-shell interaction, meaning the bond is primarily electrostatic or ionic in nature, with some degree of covalent character. rsc.orgresearchgate.net

| AIM Parameter | Typical Value | Interpretation |

|---|---|---|

| Electron Density (ρ(r)) | Low (~0.05-0.1 a.u.) | Indicates a weak to moderate interaction strength. |

| Laplacian of Electron Density (∇²ρ(r)) | Positive | Characteristic of a closed-shell interaction (predominantly electrostatic). |

This table presents the expected values and interpretation of AIM topological parameters for the Ag-O bond.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Computational Modeling of Dynamic Behavior and Solution-Phase Interactions

While gas-phase calculations are crucial, the behavior of Ag⁺ in liquid acetone is of great practical interest. pnrjournal.com Computational modeling, particularly through molecular dynamics (MD) simulations, can describe the dynamic nature of solvation. uniroma1.itiastate.edu These simulations model a single Ag⁺ ion within a box of many acetone molecules, allowing for the study of the structure and dynamics of the solvation shells. ucsb.edu

First-principles MD simulations, such as the Car-Parrinello (CPMD) method, use DFT to calculate the forces on the atoms at each time step, providing a highly accurate description of the system. uniroma1.itacs.org These studies reveal that the Ag⁺ ion is solvated by a variable number of acetone molecules in its first solvation shell. The coordination is often flexible and disordered, with solvent molecules exchanging between the first and second solvation shells. acs.org Classical MD simulations, which use pre-parameterized force fields, can be run for longer timescales to study properties like diffusion coefficients. iastate.edu A key challenge in classical simulations is the development of accurate force field parameters that correctly describe the Ag⁺-acetone interaction.

The primary findings from such simulations include the average coordination number of acetone molecules around the Ag⁺ ion and the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the ion.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational models can predict spectroscopic properties, which can then be compared with experimental spectra to validate the theoretical models. rsc.orgmdpi.com They can also be used to explore potential reaction pathways. mdpi.com

Prediction of Spectroscopic Properties: The coordination of acetone to Ag⁺ is predicted to cause distinct shifts in its vibrational and electronic spectra.

Infrared (IR) Spectroscopy: The C=O stretching vibration in acetone, typically observed around 1715 cm⁻¹, is sensitive to its chemical environment. The donation of electron density from the oxygen to the Ag⁺ ion weakens the C=O double bond. researchgate.net Consequently, theoretical calculations predict a red-shift (a decrease in wavenumber) of the C=O stretching frequency upon complexation with Ag⁺.

UV-Vis Spectroscopy: The primary electronic transition of acetone in the UV region is the n → π* transition. In the gas phase, this occurs around 276 nm. ucsb.edu This transition involves moving an electron from a non-bonding n-orbital on the oxygen to the anti-bonding π* orbital of the carbonyl group. The interaction with Ag⁺ strongly stabilizes the ground-state n-orbital. This differential stabilization of the ground state relative to the excited state leads to a larger energy gap for the transition, resulting in a predicted blue-shift (a shift to shorter wavelength). ucsb.edu

| Spectroscopy | Transition | Predicted Shift | Reason |

|---|---|---|---|

| Infrared (IR) | C=O Stretch | Red-shift (lower frequency) | Weakening of the C=O bond due to electron donation to Ag⁺. researchgate.net |

| UV-Visible | n → π* | Blue-shift (shorter wavelength) | Stabilization of the oxygen non-bonding orbital in the ground state. ucsb.edu |

This table summarizes the computationally predicted changes in the spectroscopic signatures of acetone when it interacts with a silver ion.

Prediction of Reaction Pathways: Computational chemistry can also map the potential energy surfaces for reactions involving the Ag⁺-acetone complex. For instance, acetone can act as a reducing agent for silver salts under certain conditions, such as in a highly alkaline mixture. researchgate.net Theoretical models can investigate the mechanism of such a reduction, potentially involving the formation of an enolate intermediate facilitated by the Ag⁺ ion. Furthermore, while Ag⁺ is not typically known to activate C-C bonds, theoretical studies could explore the feasibility of such reaction pathways by calculating the activation barriers, drawing comparisons to more reactive metals like Fe⁺ or Ni⁺. acs.org

Mechanistic Pathways and Reaction Dynamics in Silver I Propan 2 One Systems

Kinetic Studies of Silver(I)-Propan-2-one Reaction Rates

Kinetic investigations into reactions involving silver(I) and propan-2-one (acetone) reveal complex dependencies on reactant concentrations and reaction conditions. In silver-catalyzed oxidation reactions, the rate law is often found to be first order with respect to the oxidant and fractional order with respect to the substrate and the silver(I) catalyst. researchgate.net For instance, in the silver(I)-catalyzed oxidation of amino acids by peroxomonosulphate, the reaction is first order in the peroxomonosulphate and shows a fractional order dependence on both the amino acid and Ag(I) concentrations. researchgate.net This suggests a mechanism where an adduct forms between the Ag(I) ion and the substrate in a pre-equilibrium step. researchgate.net

In the context of the silver-catalyzed oxidation of acetone (B3395972) by peroxydisulphate, a homolytic aromatic alkylation occurs in the presence of olefins. acs.org The kinetics of silver nanoparticle formation using various reducing agents also provide insight. For example, when nicotinamide (B372718) is used as a reducing agent for silver ions, pseudo-first-order rate constants can be determined spectrophotometrically. nih.gov These studies show that the observed rate constant (k_obs) is influenced by the concentration of silver ions, the reducing agent, and stabilizers like cetyltrimethylammonium bromide (CTAB). nih.gov

The rate of reaction can also be significantly affected by external factors. In studies of the silver-catalyzed oxidation of acetone under VUV irradiation, the addition of Ag/CeO2 photocatalysts increased acetone conversion from 40% to 76%. researchgate.net Similarly, in the liquid-phase oxidation of acetone using CO2/H2O2 over a MgO/γ-Al2O3 catalyst, temperature plays a crucial role, with conversion increasing significantly as the temperature rises from 35°C to 75°C. scirp.org

Table 1: Factors Influencing Reaction Rates in Silver(I)-Propan-2-one Systems

| Factor | Observation | System Context |

|---|---|---|

| [Substrate] | Fractional order dependence often observed. | Ag(I) catalyzed oxidation of amino acids. researchgate.net |

| [Silver(I)] | Fractional order dependence is common. | Ag(I) catalyzed oxidation of amino acids. researchgate.net |

| [Oxidant] | First-order dependence is typical. | Ag(I) catalyzed oxidation by peroxomonosulphate. researchgate.net |

| Temperature | Increased temperature generally increases reaction rate and conversion. | Liquid-phase oxidation of acetone. scirp.org |

| Catalyst Support | The choice of support (e.g., CeO₂, Al₂O₃) affects conversion and selectivity. acs.org | Photocatalytic oxidation of acetone. researchgate.netacs.org |

| Irradiation | VUV light can significantly enhance acetone conversion. researchgate.net | Photocatalytic oxidation of acetone. researchgate.net |

Identification of Catalytic Intermediates

The identification of intermediates is crucial for elucidating the reaction mechanism in silver(I)-propan-2-one systems. A key intermediate proposed in many silver-catalyzed reactions involving carbonyl compounds is a silver(I)-enolate. nih.govacs.orgacs.org These intermediates are formed by the reaction of an enolizable carbonyl compound, like propan-2-one, with a silver(I) source. acs.orgwikipedia.org The regiospecific formation of silver(I) enolates has been demonstrated in the reaction of silyl (B83357) enol ethers with silver oxide. acs.orgacs.org

In silver-catalyzed oxidation reactions, higher oxidation states of silver, such as Ag(II) and Ag(III), are often implicated as key intermediates. acs.orgnih.govfigshare.com Mechanistic studies of the silver-catalyzed decarboxylative fluorination of carboxylic acids provide evidence for Ag(II) as the active oxidant. figshare.com The reaction is believed to proceed via the oxidation of a Ag(I)-carboxylate complex to a Ag(II) species. figshare.com Similarly, in cross-coupling reactions mediated by silver, argentate(I) and (III) complexes have been identified as intermediates through techniques like rapid-injection NMR spectroscopy and electrospray-ionization mass spectrometry. nih.gov

Spectroscopic techniques are vital for identifying these transient species. capes.gov.brd-nb.info For example, in the thermal decomposition of silver acetate (B1210297), which can produce acetone, no crystalline intermediate phases are typically identified by XRD, suggesting a direct decomposition to metallic silver. acs.org However, in other systems, intermediates like silver-enol complexes or silver-stabilized carbocations can be trapped or observed. nih.govdokumen.pub In some cases, radical intermediates are also proposed, such as in the silver-catalyzed cross-coupling of silyl enolates where an α-carbonyl radical is generated. nih.gov

Probing Transition States and Energy Barriers

Understanding the transition states and their associated energy barriers is fundamental to describing the dynamics of a chemical reaction. fiveable.mepurdue.edu In silver(I)-propan-2-one systems, the transition state represents the highest energy point along the reaction coordinate, and the energy required to reach this point is the activation energy (Ea). fiveable.melibretexts.org A lower activation energy leads to a faster reaction rate. numberanalytics.com

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling transition states and calculating energy barriers. mdpi.commdpi.comrsc.org DFT calculations can provide insights into the geometry and electronic structure of the transition state. mdpi.comresearchgate.net For example, in the silver-catalyzed enantioselective insertion into O-H bonds, DFT studies revealed a mechanism where one silver atom of a binuclear complex forms a silver carbene while the other acts as a Lewis acid. researchgate.net

The activation energy for a given reaction can be determined experimentally by studying the temperature dependence of the reaction rate. For the dissociation of O₂ on a silver surface, a key step in many oxidation reactions, the activation energy is around 90 kJ mol⁻¹. acs.org The nature of the silver surface and the presence of species like subsurface oxygen can significantly influence these energy barriers. researchgate.net For instance, while clean silver is inert towards H₂ dissociation, oxygen pretreatment activates the catalyst by creating surface and subsurface oxygen species that promote the reaction. researchgate.net The transition state itself is a short-lived, high-energy complex where bonds are in the process of breaking and forming. purdue.edulibretexts.org

Table 2: Calculated Energy Barriers for Related Reactions

| Reaction System | Method | Calculated Barrier | Reference |

|---|---|---|---|

| Enzyme-catalyzed phosphorylation | SCC-DFTBPR/MM | 13.5 - 14.0 kcal/mol | nih.gov |

| O₂ dissociation on Ag(111) surface | DFT | ~90 kJ mol⁻¹ (~21.5 kcal/mol) | acs.org |

Solvent Participation and Influence on Reaction Pathways

The solvent is not merely an inert medium but can actively participate in and influence the reaction pathway, rate, and product distribution. numberanalytics.compsu.edu This is particularly true in silver(I)-propan-2-one systems where the polarity, coordinating ability, and molecular structure of the solvent can have profound effects. numberanalytics.compsu.edu

A solvent can influence a reaction by preferentially stabilizing certain reactants, intermediates, or transition states. numberanalytics.compsu.edu For instance, in a silver-catalyzed cross-coupling reaction, switching the solvent from a non-coordinating one to acetonitrile (B52724) (MeCN) can dramatically increase the yield of the desired product. nih.gov In other cases, the choice of solvent can completely switch the reaction pathway. A silver-catalyzed reaction of cyclic aldimines with α-imino-oxy acids yields one type of product in an acetone/water mixture, but a different, ring-opened product when the solvent is changed to a DMSO/water mixture with an acid additive. chemistryviews.orgrsc.org This is attributed to the solvent/additive combination determining whether a final hydrolysis step occurs. chemistryviews.org

In the context of photocatalytic oxidation of acetone, the presence of water (humidity) can have a dual role. acs.orgacs.org It can enhance the degradation in the gaseous phase but may also "poison" the catalyst surface, inhibiting the reaction at the gas-catalyst interface. acs.orgacs.org The selection of a solvent is therefore a critical parameter in designing a synthetic process, with factors like cost and environmental impact also being important considerations. rsc.org The ability of a solvent to dissolve reactants and stabilize charged species, as measured by properties like polarity and dielectric constant, is key to its influence on the reaction outcome. numberanalytics.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| propan-2-one (acetone) |

| silver |

| silver(I) |

| silver(II) |

| silver(III) |

| silyl enol ether |

| silver oxide |

| acetonitrile |

| dimethyl sulfoxide (B87167) (DMSO) |

| cerium(IV) oxide (CeO₂) |

| aluminum oxide (Al₂O₃) |

| peroxomonosulphate |

| peroxydisulphate |

| nicotinamide |

| cetyltrimethylammonium bromide (CTAB) |

| carbon dioxide (CO₂) |

| hydrogen peroxide (H₂O₂) |

| magnesium oxide (MgO) |

Historical Development and Evolution of Silver I Ketone Chemistry

Early Discoveries and Fundamental Concepts of Silver Catalysis

The use of silver in chemical transformations dates back to the early 20th century. One of the first industrial-scale applications of silver catalysis was the oxidation of ethylene (B1197577) to ethylene oxide, a process discovered in 1931 by T. E. Lefort. wiley-vch.denumberanalytics.comwiley-vch.de This heterogeneous catalytic process laid the groundwork for silver's use in oxidation reactions. wiley-vch.de For a long time, however, silver catalysts were considered to have lower catalytic efficiency compared to other transition metals. wiley-vch.de

Widespread interest in homogeneous silver catalysis began to surge in the late 1990s and early 2000s. numberanalytics.comresearchgate.net Researchers began to appreciate the unique reactivity of silver(I) compounds, which are valued for being relatively non-toxic, biocompatible, and stable under ambient conditions. researchgate.net

The fundamental catalytic action of silver(I) is often attributed to its character as a soft π-Lewis acid, which allows it to activate unsaturated functional groups like alkynes and alkenes toward nucleophilic attack or cyclization. numberanalytics.commdpi.com Unlike other Group 11 metals such as copper and gold that often participate in two-electron redox chemistry, silver(I) salts are also extensively used as one-electron oxidants. wiley-vch.de This distinct electronic behavior allows silver catalysts to mediate unique reaction pathways and achieve different selectivities compared to other transition metals. researchgate.net The versatility of silver(I) is further enhanced by its flexible coordination sphere, which can accommodate various geometries and ligands, influencing its catalytic activity. researchgate.net

Progress in Silver(I)-Propan-2-one Coordination Chemistry

The study of how silver(I) ions coordinate with other molecules is crucial to understanding their catalytic function. Propan-2-one, commonly known as acetone (B3395972), has been identified as a suitable solvent and ligand for the formation and study of silver(I) complexes. frontiersin.org Unlike more strongly coordinating solvents such as acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO), which can competitively bind to the metal center and cause dissociation of the primary ligands, acetone provides a medium where the desired complexes can form and remain stable for analysis. frontiersin.orgsemanticscholar.org

Research has shown that the formation of silver(I) complexes with pyridyl-donor ligands in acetone is kinetically fast, with the thermodynamically favored products forming almost immediately upon mixing the reactants. frontiersin.org This has enabled detailed structural and photophysical studies. The use of acetone as a solvent has been instrumental in characterizing the solution-state properties of these silver(I) assemblies, although its UV-cutoff can sometimes mask certain absorption features. frontiersin.orgsemanticscholar.org

Single-crystal X-ray diffraction, a definitive method for determining molecular structure, has been successfully employed on crystals grown from acetone solutions. frontiersin.orgsemanticscholar.org For example, the structure of a dinuclear silver(I) complex (AgL1₂) crystallized from an acetone solution revealed that each silver(I) center adopts a two-coordinate geometry, which is close to the ideal 180°. frontiersin.orgsemanticscholar.org The ability to grow high-quality crystals from acetone highlights its utility in the field of silver(I) coordination chemistry.

Table 1: Research Findings on Silver(I) Coordination in Propan-2-one

| Research Area | Method(s) Used | Key Findings in Propan-2-one (Acetone) | Reference(s) |

| Complex Formation | ¹H NMR Spectroscopy | Ag(I) complexes exhibit fast kinetics and high formation constants. Thermodynamic products form immediately upon mixing. | frontiersin.org |

| Solvent Suitability | Comparative Analysis | Acetone is a suitable solvent that does not cause ligand dissociation, unlike competitive solvents like MeCN and DMSO. | frontiersin.orgsemanticscholar.org |

| Structural Analysis | Single-Crystal X-ray Diffraction | Slow evaporation of acetone solutions can yield high-quality, needle-like crystals suitable for structural elucidation. | frontiersin.orgsemanticscholar.org |

| Solution-State Studies | UV-Vis Absorption and Emission Spectroscopy | Acetone allows for the study of photoluminescence, though its UV-cutoff can interfere with some UV-vis absorption measurements. | frontiersin.orgsemanticscholar.org |

Emergence of Catalytic Applications in Organic Synthesis

The combination of a silver(I) salt and propan-2-one as a solvent has proven effective for several catalytic transformations in organic synthesis. This pairing leverages both the Lewis acidity of the silver(I) ion and the solvent properties of acetone to facilitate specific reactions with high efficiency and selectivity.

One notable application is the silver(I)-catalyzed protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org A study demonstrated that a catalytic amount (10 mol%) of silver nitrate (B79036) (AgNO₃) in an acetone-water mixture effectively removes the trimethylsilyl (B98337) group from various alkynes. organic-chemistry.org This method is chemoselective, leaving other acid-sensitive protecting groups like tert-butyldiphenylsilyl ethers intact. organic-chemistry.org Among various silver salts tested (AgNO₃, AgOCOCF₃, AgBF₄, and AgOSO₂CF₃), silver nitrate was found to be the most cost-effective catalyst for this transformation. organic-chemistry.org

In a different application, silver nitrate in acetone was used to catalyze the halogenation of terminal alkynes. psu.edu This reaction, using N-bromosuccinimide or N-iodosuccinimide as the halogen source, proceeds under mild conditions to produce 1-halogeno-1-alkynes in high yields. psu.edu The proposed mechanism involves the coordination of the silver ion to the alkyne, which facilitates the displacement of the terminal proton and formation of a silver acetylide intermediate, which then reacts with the halogen source. psu.edu

More recently, a silver-catalyzed cross-coupling reaction between cyclic aldimines and α-imino-oxy acids was developed using an acetone/water solvent system. chemistryviews.org With silver nitrate as the catalyst and Na₂S₂O₈ as the oxidant, this method yields nitrile-functionalized compounds that retain the cyclic imine structure in moderate to good yields. chemistryviews.org The choice of solvent was found to be critical, as switching to a DMSO/water mixture resulted in a different product, highlighting the controlling role of the reaction medium. chemistryviews.org

Table 2: Examples of Silver(I)-Catalyzed Reactions in Propan-2-one

| Reaction Type | Silver Catalyst | Solvent System | Key Finding | Reference(s) |

| Protiodesilylation of Alkynes | AgNO₃ (10 mol%) | Acetone/Water | Provides a cost-effective and chemoselective method for deprotecting trimethylsilyl-alkynes. | organic-chemistry.org |

| Halogenation of Alkynes | AgNO₃ | Acetone | Catalyzes the reaction of terminal alkynes with N-halosuccinimides to yield 1-halogeno-1-alkynes under mild conditions. | psu.edu |

| Cross-Coupling | AgNO₃ | Acetone/Water | Enables the coupling of cyclic aldimines and α-imino-oxy acids to form nitrile-functionalized products. | chemistryviews.org |

Future Research Directions and Advanced Applications of Silver I Propan 2 One Chemistry

Design of Novel Silver(I) Catalysts for Sustainable Synthesis

The development of novel catalysts is a cornerstone of sustainable organic synthesis, aiming to enhance reaction efficiency, selectivity, and catalyst reusability while minimizing environmental impact. researchgate.netnano-ntp.com Future research will likely focus on designing advanced silver(I) catalysts that operate under mild conditions, utilize earth-abundant resources, and reduce reliance on hazardous reagents. researchgate.netnano-ntp.com

Propan-2-one, as a solvent or a precursor to ligands, can play a significant role in this endeavor. Silver catalysts, including those involving N-heterocyclic carbene (NHC) complexes, have demonstrated efficacy in various organic transformations such as cycloadditions, cyclizations, and CO2 incorporation. dokumen.pub The design of new catalysts could involve the synthesis of silver(I) complexes with ligands derived from propan-2-one condensation reactions. These ligands can be fine-tuned to modulate the steric and electronic environment of the silver center, thereby enhancing catalytic activity and selectivity in key reactions.

A primary goal is to create heterogeneous catalysts, such as silver nanoparticles supported on materials like nano-SiO2, which offer high stability and can be easily recovered and reused over multiple cycles. mdpi.com This approach aligns with the principles of green chemistry by reducing waste and improving the economic viability of chemical processes. researchgate.netnano-ntp.com Research efforts will be directed towards expanding the scope of these catalysts to a wider range of sustainable organic transformations.

Table 1: Potential Sustainable Synthesis Reactions Catalyzed by Novel Silver(I) Systems

| Reaction Type | Substrate Example | Product Type | Potential Silver(I) Catalyst System | Sustainability Aspect |

| Carboxylative Cyclization | Propargylic Amines + CO2 | 2-Oxazolidinones | Silver(I) complexes on supported ionic liquids | CO2 utilization, high atom economy. mdpi.com |

| C-H Functionalization | Aliphatic Carboxylic Acids | Arylated/Alkenylated Acids | Silver(I) with directing groups | Direct functionalization of abundant C-H bonds. researchgate.net |

| Cycloaddition Reactions | Alkynes and Azides | Triazoles | Ligand-modified Silver(I) complexes | High efficiency and selectivity under mild conditions. dokumen.pub |

| Oxidation of Alcohols | Benzyl (B1604629) Alcohol | Benzaldehyde | Supported Silver Nanoparticles | Use of greener oxidants, catalyst recyclability. dokumen.pub |

Exploration of Hybrid Materials and Frameworks Incorporating Propan-2-one Derived Ligands

The creation of hybrid materials, such as metal-organic frameworks (MOFs) and coordination polymers, represents a significant area of materials chemistry. uni-koeln.deusf.edu These materials are constructed from metal ions or clusters linked by organic ligands, and their properties can be tailored by modifying these components. usf.edu Future research is poised to explore the use of ligands derived from propan-2-one in the assembly of novel silver(I)-based frameworks.

Propan-2-one can undergo reactions like aldol (B89426) condensation or Schiff base formation to produce a variety of multidentate ligands. These ligands can then be used to construct coordination polymers and MOFs with silver(I) centers. researchgate.net The resulting frameworks could exhibit interesting structural features, such as interpenetrating networks or specific pore geometries, making them suitable for applications in gas storage, separation, or heterogeneous catalysis. researchgate.net For instance, the synthesis of silver(I) coordination polymers with aromatic carboxylates has demonstrated unique metal−π interactions and photoluminescent properties. acs.org

The exploration of hybrid materials also includes combining silver(I) complexes with other chemical entities like polyoxometalates (POMs). uni-koeln.de These organic-inorganic hybrid materials can exhibit synergistic properties, where the silver complex contributes to the structural framework and the POM unit provides catalytic or electronic functionality. The choice of solvent, such as propan-2-one, can influence the final structure and chemoselectivity during synthesis. uni-koeln.de

Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and materials. acs.org Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate pathways of silver(I)-propan-2-one mediated reactions. nano-ntp.com

Spectroscopic Techniques:

In-situ Spectroscopy: Techniques such as in-situ FTIR and Raman spectroscopy can monitor the transformation of reactants and the state of the catalyst in real-time, providing valuable data on reaction intermediates.

NMR Spectroscopy: Advanced nuclear magnetic resonance techniques can help characterize the structure of silver(I) complexes and their interactions in solution. demokritos.gr

X-ray Diffraction (XRD): Single-crystal XRD is indispensable for determining the precise three-dimensional structure of crystalline silver(I) complexes and frameworks, offering insights into bonding and coordination environments. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry can be used to identify transient intermediates in catalytic cycles. acs.org

Computational Approaches:

Density Functional Theory (DFT): DFT has become a powerful tool for investigating the electronic structure of molecules and modeling reaction pathways. acs.org It can be used to calculate the energies of intermediates and transition states, supporting mechanistic proposals derived from experimental data. nano-ntp.comacs.org

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of these systems, including solvent effects and the conformational changes of ligands.

By integrating these advanced methods, researchers can gain a comprehensive picture of how silver(I) activates substrates, the role of propan-2-one or its derivatives as ligands or solvents, and the factors that control selectivity and efficiency. acs.org

Table 2: Advanced Methodologies for Mechanistic Studies

| Methodology | Type | Information Gained | Relevance to Silver(I)-Propan-2-one Chemistry |

| Density Functional Theory (DFT) | Computational | Electronic structure, reaction energies, transition states. nano-ntp.com | Elucidating catalytic cycles and predicting catalyst performance. |

| X-ray Diffraction (XRD) | Spectroscopic | 3D molecular and framework structures. researchgate.net | Determining coordination geometry of silver(I) complexes. |

| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Solution-state structure and dynamics. demokritos.gr | Characterizing ligand binding and complex formation. |

| In-situ FTIR/Raman | Spectroscopic | Real-time monitoring of species in reaction. | Identifying transient intermediates in catalytic processes. |

Interdisciplinary Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.comnptel.ac.in This field offers fertile ground for the application of silver(I)-propan-2-one chemistry, extending beyond traditional catalysis. The ability of silver(I) to participate in various coordination and weak interactions (e.g., argentophilic, cation-π) makes it an excellent candidate for constructing complex supramolecular architectures. nih.gov

Future research directions include:

Self-Assembly and Molecular Recognition: Designing systems where silver(I) ions and propan-2-one-derived ligands self-assemble into discrete cages, capsules, or extended networks. mdpi.com These assemblies could be engineered for molecular recognition, with potential applications in sensing, where the binding of a specific guest molecule induces a measurable signal. demokritos.grnih.gov

Responsive Materials: Creating materials that change their properties in response to external stimuli. For example, a supramolecular gel based on a silver(I)-propan-2-one system could be designed to assemble or disassemble in response to changes in temperature, light, or the presence of a specific chemical analyte.

Biomedical Applications: Exploring the use of silver-containing supramolecular structures in nanomedicine. rsc.org Peptides and proteins can act as scaffolds for the formation of silver-incorporating nanomaterials, leveraging supramolecular interactions to create functional bio-hybrid systems. rsc.org

The integration of silver(I)-propan-2-one chemistry with polymer science, nanotechnology, and biology through the principles of supramolecular chemistry promises to yield innovative materials and technologies with wide-ranging applications. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。